molecular formula C12H19ClN2 B3807928 {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride

{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride

Cat. No.: B3807928
M. Wt: 226.74 g/mol
InChI Key: ILCHDSJEZRRETO-UHFFFAOYSA-N
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Description

{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride is a chemical compound with the molecular formula C12H18N2·HCl. It is a hydrochloride salt form of a pyrrolidine derivative, which is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride is unique due to the presence of both a pyrrolidine ring and a 4-methylphenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various research fields, distinguishing it from simpler analogs .

Properties

IUPAC Name

[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14;/h2-5,11H,6-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCHDSJEZRRETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677608
Record name 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017428-21-5
Record name 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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